Fmoc-leucine

Description

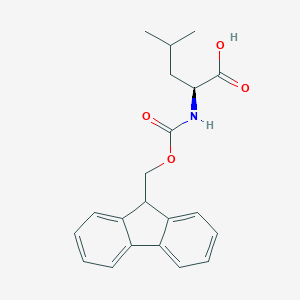

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040751 |

Source

|

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [EMD Millipore MSDS] |

Source

|

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35661-60-0 |

Source

|

| Record name | Fmoc-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(fluorenyl-9-methoxycarbonyl)leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF18F70UF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc-Leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic peptide chemistry, Nα-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) stands as a pivotal building block, indispensable for the assembly of peptides via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the role and application of Fmoc-leucine in modern peptide synthesis. It delves into the chemical properties of this compound, the strategic importance of the Fmoc protecting group, and detailed experimental protocols for its use. Furthermore, this guide presents a comparative analysis of common coupling reagents, quantitative data on solubility and reaction kinetics, and a practical example of the synthesis of a leucine-containing therapeutic peptide. The information is curated to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors, ensuring high-purity and high-yield peptide production.

Introduction: The Significance of this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex amino acid sequences.[1] At the heart of the widely adopted Fmoc/tBu strategy lies the use of Nα-Fmoc protected amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of an amino acid.[] This protection is crucial during peptide chain elongation to prevent unwanted side reactions and to ensure that peptide bonds are formed in a controlled, sequential manner.[3]

Leucine, an essential amino acid with a branched, hydrophobic isobutyl side chain, is a frequent constituent of peptides and proteins, contributing to their structure and biological function. Fmoc-L-leucine, therefore, is a fundamental reagent in the synthesis of a vast array of peptides for research, diagnostic, and therapeutic applications. Its use offers several advantages over the older Boc (tert-butyloxycarbonyl) methodology, primarily due to the milder conditions required for the removal of the Fmoc group, which are compatible with a wider range of sensitive functional groups.[]

This guide will provide a deep dive into the technical aspects of using this compound in SPPS, from its fundamental chemical properties to detailed, practical experimental procedures.

Physicochemical Properties of Fmoc-L-Leucine

A thorough understanding of the physicochemical properties of Fmoc-L-leucine is essential for its effective handling, storage, and application in peptide synthesis.

| Property | Value |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine |

| Synonyms | Fmoc-Leu-OH, N-Fmoc-L-leucine, NPC 15199 |

| CAS Number | 35661-60-0[4] |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white solid[] |

| Melting Point | 145-153 °C[5] |

| Optical Rotation | [α]20/D −25±2°, c = 1% in DMF |

| Purity | ≥98% (TLC), ≥98.0% (acidimetric), ≥99.0% (HPLC)[5] |

Solubility Data

The solubility of this compound in various solvents is a critical parameter for achieving efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.

| Solvent | Abbreviation | Solubility |

| Dimethylformamide | DMF | Readily soluble[4] |

| N-Methyl-2-pyrrolidone | NMP | Generally soluble[6] |

| Dichloromethane | DCM | Generally soluble[6] |

| Dimethyl sulfoxide | DMSO | 100 mg/mL (requires sonication)[7] |

| Ethanol | EtOH | Soluble |

| Water | H₂O | Slightly soluble[4] |

The Core of Fmoc-SPPS: A Step-by-Step Workflow

The synthesis of a peptide using this compound follows a cyclical process of deprotection, activation, and coupling. The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in SPPS.

Protocol for this compound Coupling

This protocol outlines the procedure for coupling this compound to a deprotected amino group on the solid support.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-L-leucine (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been removed (see Protocol 5.2).

-

Activation of this compound:

-

In a separate reaction vessel, dissolve Fmoc-L-leucine in DMF.

-

Add the coupling reagent (e.g., HBTU, 3 equivalents) and HOBt (3 equivalents).

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 times) and DCM (3 times).

-

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Initial Piperidine Treatment:

-

Drain the solvent from the peptide-resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the piperidine solution.

-

-

Second Piperidine Treatment:

-

Add a fresh portion of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 15-20 minutes at room temperature to ensure complete deprotection.

-

-

Washing:

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Confirmation of Deprotection (Optional):

-

The combined piperidine filtrates can be collected, and the concentration of the dibenzofulvene-piperidine adduct can be measured by UV spectrophotometry at 301 nm to quantify the efficiency of the previous coupling step.

-

Comparative Analysis of Coupling Reagents for this compound

The choice of coupling reagent can significantly impact the efficiency of peptide bond formation, especially for sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences. While all aim to activate the carboxylic acid of the incoming Fmoc-amino acid, their reactivity, cost, and potential for side reactions differ.

| Coupling Reagent | Acronym | Advantages | Disadvantages |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxybenzotriazole | HBTU / HOBt | Widely used, effective for most couplings, relatively cost-effective.[8] | Can lead to guanidinylation of the N-terminus if used in excess; risk of racemization, though minimized by HOBt.[9] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, faster coupling times, and lower risk of racemization compared to HBTU, particularly for hindered couplings.[10][11] | More expensive than HBTU. |

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC / HOBt | Cost-effective, the urea (B33335) byproduct is soluble in DMF, simplifying washing steps. | Slower reaction times compared to uronium/phosphonium salts; can cause racemization if HOBt is not used.[11] |

Application Spotlight: Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide with analgesic properties. Its synthesis is a classic example of the application of Fmoc-SPPS.

Synthesis Strategy: The peptide is synthesized on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Tyrosine).

Detailed Protocol:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the Rink Amide resin using 20% piperidine in DMF.

-

First Amino Acid Coupling (Fmoc-Leu-OH): Couple Fmoc-L-leucine using a standard coupling protocol (e.g., DIC/Oxyma).

-

Subsequent Cycles: Repeat the cycle of Fmoc deprotection and coupling for Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the tBu side-chain protecting group.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues with this compound

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Poor solubility of this compound- Inefficient activation- Steric hindrance from the growing peptide chain | - Ensure complete dissolution of this compound, sonicate if necessary.- Use a more powerful coupling reagent (e.g., HATU).- Perform a double coupling (repeat the coupling step). |

| Low Yield | - Incomplete deprotection- Aggregation of the peptide chain on the resin | - Extend the second piperidine treatment time.- Use a more polar solvent mixture (e.g., DMF/DMSO) to improve solvation.- Consider microwave-assisted SPPS. |

| Racemization | - Prolonged activation times- Use of a strong base without an additive like HOBt | - Minimize pre-activation time.- Always use an additive like HOBt or Oxyma with carbodiimide (B86325) coupling reagents. |

Conclusion

Fmoc-L-leucine is a cornerstone of modern peptide synthesis. Its robust chemical properties, coupled with the mild and efficient nature of Fmoc chemistry, make it an indispensable tool for researchers and drug developers. A comprehensive understanding of its physicochemical characteristics, solubility, and the nuances of its application in SPPS is paramount for the successful synthesis of high-quality peptides. By adhering to optimized protocols, selecting appropriate reagents, and employing effective troubleshooting strategies, scientists can harness the full potential of this compound to advance their research and development goals. This guide provides the foundational knowledge and practical insights necessary to achieve these objectives.

References

- 1. reddit.com [reddit.com]

- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-Leucine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-leucine (Fmoc-Leu-OH), a pivotal amino acid derivative in synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and core applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Chemical Structure and Properties

Fmoc-L-leucine is a derivative of the amino acid L-leucine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This thermolabile protecting group is crucial for preventing unwanted reactions during peptide synthesis and is readily removed under mild basic conditions.

Below is a diagram illustrating the chemical structure of Fmoc-L-leucine.

Fmoc-Leucine in Solid-Phase Peptide Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for 9-fluorenylmethoxycarbonyl (Fmoc)-protected Leucine (Fmoc-Leu-OH) within the context of Solid-Phase Peptide Synthesis (SPPS). It details the underlying chemical principles, presents relevant quantitative data, and offers standardized experimental protocols for its application.

Core Principles of the Fmoc-SPPS Strategy

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of a peptide chain anchored to an insoluble polymer resin. The Fmoc strategy is the most prevalent method used in SPPS due to its mild reaction conditions and high efficiency.[1] It relies on an orthogonal protection scheme where the temporary Nα-amino protecting group (Fmoc) is labile to a mild base, while the permanent side-chain protecting groups are labile to a strong acid.[][3]

The Fmoc group is stable under the acidic conditions used for final cleavage from the resin and deprotection of side chains, and its removal is achieved with a secondary amine, typically piperidine (B6355638).[1][4] This orthogonality prevents premature deprotection of side chains during the iterative synthesis cycles.[][5] Fmoc-Leucine, a non-polar, aliphatic amino acid, is a fundamental building block in this process, and its incorporation follows the canonical SPPS cycle.

The SPPS Cycle: Mechanism of Action

The incorporation of an this compound residue into a growing peptide chain involves a two-step iterative cycle: (A) Nα-Fmoc deprotection of the resin-bound peptide and (B) coupling of the incoming this compound.

The first step in each cycle is the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the resin. This exposes a free amine, which is necessary for the subsequent coupling reaction.[6]

The deprotection occurs via a base-catalyzed β-elimination mechanism.[][3]

-

Proton Abstraction: A base, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3][7]

-

β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond of the carbamate (B1207046) and releasing the free amine of the resin-bound peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[1][3][4][8]

-

DBF Scavenging: The liberated dibenzofulvene is immediately trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct.[1][3][8] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected N-terminal amine of the peptide.[3]

After deprotection and subsequent washing of the resin to remove the reagents, the next Fmoc-protected amino acid, in this case, this compound, is introduced to form a new peptide bond.

-

Carboxyl Group Activation: The carboxylic acid of this compound is first activated to make it more susceptible to nucleophilic attack. This is achieved using a coupling reagent.[7] Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts such as HBTU, HATU, or TBTU.[4][9] These reagents convert the carboxyl group into a highly reactive active ester (e.g., an O-acylisourea, OBt ester, or OAt ester).[9][10]

-

Peptide Bond Formation: The deprotected N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the this compound active ester. This results in the formation of a stable amide (peptide) bond and the release of the activating group byproduct (e.g., DCU or HOBt).[1][7]

This two-step cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

Quantitative Data: Deprotection Kinetics

The efficiency of the deprotection step is critical for the overall success and purity of the synthesis.[8] Studies have quantified the deprotection kinetics for various amino acids, including this compound, with different deprotection reagents. Leucine deprotection is generally efficient and rapid.

| Deprotection Reagent | Concentration | Time for >80% Deprotection | Time for >95% Deprotection | Reference |

| Piperidine (PP) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |

| 4-Methylpiperidine (4MP) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |

| Piperazine (B1678402) (PZ) | 20% in DMF | ~ 3 minutes | ~ 7-10 minutes | [8] |

Table 1: Comparative deprotection kinetics for Fmoc-L-Leucine attached to Rink Amide resin. Data indicates that for an unhindered residue like Leucine, deprotection is highly efficient with standard reagents, showing no significant differences between piperidine, 4-methylpiperidine, and piperazine after 7 minutes.[8]

Experimental Protocols

The following protocols outline the standard manual procedures for the deprotection and coupling steps in Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

-

DMF for washing

Procedure:

-

Resin Swelling: If starting, swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate or bubble with nitrogen for 3-5 minutes.[4]

-

Reagent Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[11]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[11] The resin is now ready for the coupling step.

Materials:

-

Deprotected peptide-resin from the previous step

-

Fmoc-L-Leucine (Fmoc-Leu-OH)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

High-purity DMF

Procedure:

-

Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. This is the activation (or pre-activation) step.[4] Let the mixture stand for 2-5 minutes.

-

Add to Resin: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature. For bulky amino acids or known difficult sequences, the coupling time can be extended.[6]

-

Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines.[4] A negative result (e.g., yellow beads for Kaiser test) indicates a complete coupling reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Overall SPPS Workflow Visualization

The entire process is a cyclical repetition of the deprotection and coupling steps, followed by a final cleavage and deprotection step once the sequence is complete.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique base-lability provides an orthogonal protection strategy, enabling the efficient and precise assembly of complex peptide chains under mild conditions. This technical guide offers a comprehensive exploration of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc chemistry.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical properties, which allow for a robust and versatile approach to peptide synthesis.

Orthogonal Protection Strategy: The primary advantage of the Fmoc group is its selective removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This contrasts sharply with the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are commonly used to protect the side chains of amino acids. This "orthogonality" is the cornerstone of the Fmoc/tBu strategy, permitting the iterative deprotection of the Nα-amino group for chain elongation without compromising the integrity of the side-chain protecting groups.[1] The side-chain groups are only removed at the final step of synthesis with a strong acid like trifluoroacetic acid (TFA).[1][2]

Reaction Mechanisms:

-

Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[3][4] Fmoc-OSu is often favored due to its greater stability and reduced likelihood of promoting the formation of oligopeptide side products.[3]

-

Deprotection: The removal of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[4] A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[4] This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and the release of the free amino group of the peptide, along with carbon dioxide.[1] The piperidine also serves as a scavenger for the reactive DBF, forming a stable adduct.[1]

UV Monitoring: A significant practical advantage of the Fmoc group is the strong UV absorbance of the dibenzofulvene-piperidine adduct, typically around 300 nm.[1] This property allows for the real-time monitoring of the deprotection step, ensuring that the reaction has gone to completion before proceeding to the next coupling cycle in SPPS.[1]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc-based SPPS is highly dependent on reaction kinetics and the stability of the protecting groups. The following tables summarize key quantitative data to aid in the optimization of synthesis protocols.

| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val deprotection | Reference(s) |

| Piperidine | 20% | ~6-7 seconds | [1] |

| Piperazine | 5% | ~30 seconds | [5] |

| Morpholine | 50% | ~1 minute | [5] |

| 4-Methylpiperidine | 20% | Similar to Piperidine | [6][7] |

| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Less efficient at short deprotection times compared to Piperidine and 4-Methylpiperidine | [6][7] |

| Dipropylamine | 25% | Effective with reduced aspartimide formation | [8] |

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference(s) |

| HATU | 2 x 1 min | 83.63 | 70.27 | [1] |

| HCTU | 2 x 20 min | 90.84 | 77.68 | [1] |

| COMU | 2 x 1 min | 90.84 | 77.68 | [1] |

| PyBOP | 2 x 1 min | 48.11 | 70.27 | [1] |

| TFFH | 2 x 1 min | < 25 | < 15 | [1] |

Key Experimental Protocols

The following are detailed methodologies for the fundamental steps in Fmoc chemistry.

Protocol 1: Nα-Fmoc Protection of an Amino Acid (e.g., Alanine) using Fmoc-OSu

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.

Materials:

-

L-Alanine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

10% Sodium Carbonate (Na₂CO₃) solution in water

-

Dioxane

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Methodology:

-

Dissolution: Dissolve L-Alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.[1][4]

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane. Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.[1]

-

Reaction: Allow the reaction to proceed overnight at room temperature.[1]

-

Workup: a. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[1] b. Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[1] c. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.[1]

-

Extraction and Purification: a. Extract the product into an organic solvent such as diethyl ether.[1] b. Wash the combined organic layers with deionized water and then with brine.[1] c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1] d. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[1]

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Fmoc group from a peptide-resin in a typical SPPS cycle.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF[2]

Methodology:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.

-

Initial Deprotection: a. Drain the DMF.[1] b. Add the 20% piperidine in DMF solution to the resin.[1] c. Mix for approximately 3 minutes.[1] d. Drain the solution.[1]

-

Main Deprotection: a. Add a fresh portion of the 20% piperidine in DMF solution.[1] b. Mix for 10-15 minutes to ensure complete removal of the Fmoc group.[1] c. Drain the solution.[1]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][2] The peptide-resin is now ready for the next amino acid coupling step.

Visualizing Fmoc Chemistry Workflows

Diagrams are essential for illustrating the chemical transformations and logical progressions in Fmoc-based synthesis.

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

Caption: Mechanism of Fmoc deprotection by piperidine via β-elimination.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Potential Side Reactions and Considerations

While Fmoc chemistry is robust, awareness of potential side reactions is crucial for optimizing peptide purity.

-

Aspartimide Formation: A significant side reaction can occur with aspartic acid residues, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[9] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic aspartimide intermediate. This can lead to epimerization and the formation of β-aspartyl peptides.[9] Using hindered protecting groups for the aspartic acid side chain or adding HOBt to the deprotection solution can mitigate this issue.[10][11]

-

Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is the second amino acid. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][11]

-

Racemization: While the urethane (B1682113) nature of the Fmoc group suppresses racemization during coupling, some level of epimerization can occur, particularly at the C-terminal cysteine residue.[9]

-

Premature Cleavage: Although generally stable to acid, some very acid-sensitive resins may experience minor premature cleavage of the peptide during repeated synthesis cycles if acidic conditions are inadvertently present.

Conclusion

The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild deprotection conditions, robust orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the reaction progress in real-time.[1][2] A thorough understanding of its underlying chemical principles, reaction kinetics, and potential pitfalls is essential for researchers, scientists, and drug development professionals. By leveraging the data and protocols outlined in this guide, practitioners can optimize their synthesis strategies to efficiently produce high-purity peptides for a wide array of research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. connectsci.au [connectsci.au]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is an indispensable amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its application is fundamental in the construction of peptides and proteins for a wide array of research, therapeutic, and diagnostic purposes. The Fmoc protecting group provides a crucial advantage due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the core physical and chemical properties of Fmoc-L-leucine, detailed experimental protocols for its synthesis and application, and a thorough analysis of its spectroscopic characteristics.

Core Physical and Chemical Properties

Fmoc-L-leucine is a white to off-white crystalline solid. Its hydrophobic nature, conferred by the isobutyl side chain of leucine (B10760876), influences its solubility and its role in the structure of peptides.

Table 1: Physical and Chemical Properties of Fmoc-L-leucine

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.4 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 94-96 °C, 148-163 °C, 152-156 °C | |

| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | |

| Density | 1.274 g/cm³ | |

| Optical Rotation | [α]D²⁰ = -25 ±2° (c=1 in DMF) | |

| CAS Number | 35661-60-0 |

Spectroscopic Data

The structural integrity and purity of Fmoc-L-leucine are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Fmoc-L-leucine

| Technique | Key Data | References |

| ¹H NMR | Spectra available, showing characteristic peaks for the Fmoc and leucine moieties. | |

| ¹³C NMR | Spectra available, confirming the carbon framework of the molecule. | |

| FT-IR | Characteristic peaks for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation patterns can be analyzed. | |

| UV/Vis | λmax: 206, 265, 289, 300 nm |

Experimental Protocols

Synthesis of Fmoc-L-leucine

The synthesis of Fmoc-L-leucine is typically achieved by the reaction of L-leucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Materials:

-

L-leucine

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-leucine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Separately, dissolve Fmoc-Cl in 1,4-dioxane.

-

Add the Fmoc-Cl solution dropwise to the L-leucine solution with vigorous stirring while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute HCl to precipitate the Fmoc-L-leucine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-L-leucine.

-

Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-leucine

Fmoc-L-leucine is a fundamental building block in SPPS. The following is a general protocol for the coupling of Fmoc-L-leucine to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-leucine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

Workflow:

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Procedure:

a) Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Drain the piperidine solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct.

b) Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-leucine (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid of Fmoc-L-leucine.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

After a negative Kaiser test, wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group's C9 position. This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide.

An In-depth Technical Guide to the Solubility of Fmoc-Leucine in DMF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine), a critical reagent in solid-phase peptide synthesis (SPPS) and various applications in drug development and materials science. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Quantitative Solubility Data

The solubility of Fmoc-L-leucine is highly dependent on the solvent and temperature. While comprehensive datasets are continually being developed, existing data provides valuable benchmarks for laboratory work. Fmoc-L-leucine is generally characterized as being readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]

Table 1: Quantitative Solubility of Fmoc-L-Leucine in Select Organic Solvents

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (approx.) | Temperature (°C) |

| N,N-Dimethylformamide | DMF | 73.09 | ~30 mg/mL | Not Specified |

| Dimethyl Sulfoxide | DMSO | 78.13 | ~30 mg/mL[2][3] | Not Specified |

| Ethanol | EtOH | 46.07 | ~30 mg/mL[2][3] | Not Specified |

Note: The data presented are approximate values gathered from technical datasheets and should be confirmed empirically for specific applications.[2][3]

Qualitative Solubility Profile

Recent studies provide a comparative ranking of Fmoc-L-leucine's solubility across a broader range of solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and analysis.

A 2025 study established the following solubility order at a given temperature[4]:

N,N-Dimethylacetamide (DMA) > Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > n-Butanol > n-Propanol > Isobutanol / Ethylene Glycol (EG) > Ethanol > Isopropanol > Methanol > Acetonitrile > Water [4]

This ranking highlights the compound's preference for polar aprotic solvents. The high solubility in DMA, DMSO, and DMF makes them the preferred solvents for Fmoc-based solid-phase peptide synthesis.[5] The presence of the bulky, nonpolar Fmoc group significantly influences the solubility profile compared to unprotected L-leucine.[6]

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method , also referred to as the static weighing method.[1][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Materials and Equipment:

-

Fmoc-L-leucine (crystalline solid)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Fmoc-L-leucine to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.[1]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][7] The time required should be established by preliminary experiments, ensuring the concentration does not change between later time points.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.[9] For finer separation, centrifuge the vials at a high speed.[2]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the sample immediately through a syringe filter into a clean vial.[4]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Fmoc-L-leucine in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using known concentrations of Fmoc-L-leucine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

-

Solvent Polarity: Fmoc-L-leucine demonstrates higher solubility in polar aprotic solvents like DMF and DMSO compared to polar protic solvents (e.g., alcohols) and nonpolar solvents.[4][5] This is attributed to favorable dipole-dipole interactions between the solvent and the polar carbamate (B1207046) and carboxylic acid groups of the molecule.

-

Temperature: For most solids, solubility increases with rising temperature. Recent studies on Fmoc-L-leucine confirm this trend, showing a significant increase in solubility in various organic solvents as the temperature is raised from 283.15 K to 323.15 K (10 °C to 50 °C).[6]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor influences solubility. The dissolution process of Fmoc-L-leucine is reportedly influenced primarily by hydrogen bonding.[6]

-

Molecular Structure: The large, hydrophobic fluorenyl group of the Fmoc moiety dominates the molecule's character, reducing its solubility in water but enhancing it in many organic solvents compared to unprotected L-leucine.[1][6]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. nanopartikel.info [nanopartikel.info]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. bioassaysys.com [bioassaysys.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. who.int [who.int]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

The Genesis of a Peptide Synthesis Cornerstone: An In-depth Technical Guide to the Discovery and History of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a pillar of solid-phase peptide synthesis (SPPS). Its introduction revolutionized the field, offering a milder, more versatile, and orthogonal approach compared to the incumbent Boc/Bzl strategy. This technical guide delves into the seminal discovery and historical development of Fmoc-protected amino acids, providing a comprehensive resource complete with detailed experimental protocols from foundational studies, quantitative data, and visual representations of the core chemical principles.

The Dawn of a New Protecting Group: Carpino and Han's Innovation

In 1970, a pivotal moment in peptide chemistry occurred when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Their work, published in the Journal of the American Chemical Society, addressed the need for a new class of amino-protecting groups that were labile to basic conditions, providing an orthogonal strategy to the acid-labile groups predominantly used at the time.[1][2] The core of their innovation was the design of a protecting group that could be cleaved under mild, non-hydrolytic basic conditions, a stark contrast to the harsh acidic treatments required for the removal of the tert-butoxycarbonyl (Boc) group.[1][3]

The initial synthesis of the key reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), was achieved by treating 9-fluorenylmethanol with phosgene (B1210022).[2] This activated intermediate could then readily react with the amino group of amino acids to form the stable Fmoc-carbamate.

Quantitative Data from Early Syntheses

The initial studies by Carpino and Han provided the first quantitative data on the efficacy of the Fmoc protecting group. The following tables summarize key data from their seminal publications.

| Compound | Yield (%) | Melting Point (°C) | Recrystallization Solvent |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 88-98% | 61.5-63 | Hexane |

| Fmoc-Glycine | 97% | 175-176 | Ethyl acetate/hexane |

| Fmoc-L-Phenylalanine | 95% | 183-184 | Ethyl acetate/hexane |

| Fmoc-L-Leucine | 92% | 148-150 | Ethyl acetate/hexane |

| Fmoc-S-benzyl-L-cysteine | 98% | 158-159 | Ethyl acetate/hexane |

Table 1: Synthesis of Fmoc-Cl and various Fmoc-amino acids as reported by Carpino and Han. [4]

The Adaptation to Solid-Phase Peptide Synthesis

While initially developed for solution-phase synthesis, the true potential of the Fmoc group was fully realized with its adaptation to solid-phase peptide synthesis (SPPS) in the late 1970s by R.C. Sheppard and his colleagues at the Medical Research Council Laboratory of Molecular Biology. This marked a significant advancement from the established Boc/Bzl SPPS methodology developed by Bruce Merrifield. The Fmoc/tBu strategy offered a milder and more orthogonal approach, where the base-labile Fmoc group could be selectively removed without affecting the acid-labile side-chain protecting groups, a key advantage for the synthesis of complex and sensitive peptides.[3][5]

Core Chemical Principles and Mechanisms

The utility of the Fmoc protecting group is rooted in its unique chemical properties, which allow for its selective introduction and removal.

Synthesis of Fmoc-Amino Acids

The standard procedure for the synthesis of Fmoc-amino acids involves the reaction of a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6]

Caption: Synthesis of an Fmoc-protected amino acid.

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step in SPPS and proceeds via a base-catalyzed β-elimination mechanism.[6][7] A secondary amine, typically piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide chain.[8][9] The liberated DBF is subsequently trapped by the secondary amine to form a stable adduct.[9]

Caption: Mechanism of Fmoc deprotection using piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc-SPPS cycle is a repetitive process that allows for the stepwise elongation of a peptide chain on a solid support.[6][10]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols from Foundational Studies

The following protocols are based on the original methods described by Carpino and Han and the established procedures for Fmoc-SPPS.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Materials:

-

9-Fluorenylmethanol

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Anhydrous benzene (B151609) or other suitable solvent

Procedure:

-

A solution of 9-fluorenylmethanol in an anhydrous solvent is cooled in an ice bath.

-

A solution of phosgene in the same solvent is added dropwise with stirring.

-

The reaction mixture is stirred at low temperature for several hours.

-

The solvent and excess phosgene are removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., hexane) to yield pure Fmoc-Cl.

General Procedure for the Synthesis of Fmoc-Amino Acids

Materials:

-

Amino acid

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate or sodium bicarbonate

-

Dioxane or acetone (B3395972)

-

Water

-

Diethyl ether

Procedure:

-

The amino acid is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]

-

A solution of Fmoc-Cl in dioxane or acetone is added slowly to the amino acid solution with vigorous stirring at 0-5 °C.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

The aqueous layer is acidified with HCl to precipitate the Fmoc-amino acid.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Standard Protocol for Fmoc Solid-Phase Peptide Synthesis (Manual)

Materials:

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

Procedure (per cycle):

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes.

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.[11] This step is often repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-amino acid is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[11]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

This cycle is repeated for each amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

Conclusion

The discovery of the Fmoc protecting group by Carpino and Han was a landmark achievement in organic chemistry that profoundly impacted the field of peptide synthesis. Its subsequent integration into solid-phase methodologies by Sheppard and his team provided a robust, mild, and versatile platform for the assembly of complex peptides. The principles of Fmoc chemistry continue to be the foundation of modern peptide synthesis, enabling advancements in drug discovery, proteomics, and materials science. This guide provides a comprehensive historical and technical overview, equipping researchers with the foundational knowledge to effectively utilize this powerful tool.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

key advantages of Fmoc chemistry in peptide synthesis

An In-depth Technical Guide to the Core Advantages of Fmoc Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. The choice of protecting group strategy is a critical determinant of the efficiency, purity, and overall success of the synthesis. Among the available methods, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group, known as Fmoc/tBu chemistry, has become the predominant approach.[1][2] This is due to its mild reaction conditions, robust orthogonality, and suitability for automation, which collectively address many of the limitations associated with the older tert-butyloxycarbonyl (Boc)/Bzl strategy.[1][]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, its key advantages, quantitative data on synthesis parameters, and detailed experimental protocols.

Core Principles of Fmoc Chemistry

The success and widespread adoption of Fmoc chemistry are founded on two fundamental principles: an orthogonal protection strategy and the use of mild deprotection conditions.

Orthogonal Protection Strategy

The primary advantage of the Fmoc/tBu strategy is its orthogonality.[1][] This principle ensures that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.

-

Temporary Nα-Protection : The Fmoc group is used for the temporary protection of the N-terminal α-amino group of the growing peptide chain. It is labile to mild basic conditions, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6]

-

Permanent Side-Chain Protection : The reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][6]

-

Cleavage : These "permanent" side-chain protecting groups and the linkage to the solid support (e.g., Wang resin) are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously at the end of the synthesis using a strong acid, typically trifluoroacetic acid (TFA).[7][8]

This orthogonality prevents the premature deprotection of side chains during the iterative synthesis cycles, a notable concern in the Boc/Bzl strategy where repetitive use of TFA can lead to the gradual loss of acid-labile side-chain protection.[2][9]

Mild Deprotection Conditions

The removal of the Fmoc group is achieved via a base-catalyzed β-elimination mechanism.[6][10] A mild base, typically 20% piperidine in DMF, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[1][11] This initiates a rapid elimination cascade that releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[10] The secondary amine (piperidine) also acts as a scavenger, forming a stable adduct with the reactive DBF, thereby preventing side reactions.[1][10]

The use of these mild basic conditions for deprotection in each cycle is a significant advantage over the Boc/Bzl strategy, which requires repeated treatments with strong acid (TFA).[5]

Key Advantages of Fmoc Chemistry

The core principles of Fmoc chemistry translate into several practical advantages that have made it the method of choice for peptide synthesis.

-

Synthesis of Sensitive and Modified Peptides : The non-acidic conditions of the synthesis cycle make Fmoc chemistry ideal for synthesizing peptides containing acid-sensitive amino acids like tryptophan and methionine.[] Furthermore, it is fully compatible with the synthesis of peptides bearing post-translational modifications (PTMs) such as phosphorylation and glycosylation, many of which are unstable under the harsh acidic conditions (e.g., HF cleavage) used in Boc chemistry.[9]

-

Reduced Side Reactions : The mild deprotection conditions minimize the risk of undesirable side reactions that can occur under strongly acidic conditions, such as peptide chain cleavage or modification of sensitive side chains.[] The orthogonality ensures side-chain protecting groups remain intact throughout the synthesis, leading to a purer crude product.

-

Ease of Automation and Real-Time Monitoring : Fmoc-SPPS is highly amenable to automation.[2] A key advantage is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct formed during Fmoc cleavage has a strong UV absorbance around 300 nm, which can be measured to quantify the reaction's completion and ensure the synthesis is proceeding efficiently at each step.[1][6]

-

Enhanced Solubility and Compatibility : Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF, ensuring efficient participation in coupling reactions.[] The strategy is also compatible with a wide variety of resins and linkers, allowing for the synthesis of peptides with different C-terminal modifications (e.g., acids or amides).[7][12]

-

Safety and Environmental Considerations : The avoidance of highly corrosive and hazardous reagents like HF for final cleavage makes the Fmoc strategy safer and its waste management more straightforward, aligning better with green chemistry principles.[2][]

Quantitative Analysis of Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters, from the purity of the building blocks to the conditions of the reaction cycle.

Table 1: Typical Reagent Concentrations and Reaction Times in Fmoc-SPPS

| Step | Reagent/Condition | Concentration/Ratio | Typical Duration | Reference(s) |

| Resin Swelling | DMF or DCM | N/A | 30 - 60 min | [12] |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5 - 20 min | [5][12] |

| Amino Acid Coupling | Fmoc-AA : Activator : Resin | 3-5 : 3-5 : 1 (equivalents) | 15 - 120 min | [13][14] |

| Coupling Activators | HBTU / HATU | ~0.5 M in DMF | 15 - 60 min | [14] |

| Coupling Activators | DIC / HOBt | ~0.5 M in DMF | 30 - 120 min | [13][14] |

| Final Cleavage | TFA "Cocktail" (e.g., TFA/TIS/H₂O) | 95 : 2.5 : 2.5 (v/v/v) | 1 - 3 hours | [7] |

Table 2: Purity Specifications for Fmoc-Amino Acid Building Blocks

| Parameter | Specification Limit | Rationale | Reference(s) |

| Enantiomeric Purity | ≥ 99.8% | Minimizes stereochemical impurities (D-amino acid incorporation) in the final peptide. | [6] |

| Free Amino Acid | ≤ 0.2% | Prevents the double insertion of an amino acid during a coupling step. | [6] |

| Acetate Content | ≤ 0.02% | Acetate can act as a capping agent, leading to chain termination and truncated peptide sequences. | [6] |

Table 3: Fmoc-SPPS Success Rates for Peptides of Varying Length

| Peptide Length (Amino Acids) | Percentage of Successful Syntheses* | Key Observation | Reference(s) |

| 8 - 12 | ~96% | Shorter peptides have a very high success rate. | [15][16] |

| > 12 | ~85% | Synthesis becomes more problematic for longer peptides, with a noticeable increase in failure rates. | [15][16] |

| Overall | ~87% | The vast majority of peptides are synthesized successfully, meeting a >50% abundance ratio threshold in MS1 spectra. | [15][16] |

*Note: "Successful synthesis" was defined in the cited study as the target peptide peak being the most abundant in the mass spectrum, with a relative abundance of >50%.

Experimental Protocols for Fmoc-SPPS

The following protocols describe a standard manual workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry. These steps are automated in modern peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][12]

-

Weighing : Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale synthesis).[12]

-

Swelling : Place the resin in a suitable reaction vessel. Add DMF or DCM to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. This is critical to expose the reactive sites within the resin beads.[14]

-

Washing : After swelling, drain the solvent and wash the resin multiple times (e.g., 5 times) with DMF to remove any impurities.[17]

Protocol 2: Nα-Fmoc Group Deprotection

-

Reagent Addition : Add the deprotection solution (e.g., 20% piperidine in DMF) to the swelled and washed peptidyl-resin, ensuring the resin is fully covered.[17]

-

Reaction : Agitate the mixture gently for 5-10 minutes at room temperature.[13] Drain the reagent.

-

Second Treatment : Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.[13]

-

Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][17] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.[17]

Protocol 3: Amino Acid Activation and Coupling

-

Activation Solution : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF. Add an activation base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[18] Let the mixture pre-activate for a few minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 30-60 minutes.[14]

-

Washing : After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts.[12] A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.[17]

Protocol 4: Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing : After the final amino acid has been coupled, perform one last Fmoc deprotection (Protocol 2). Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry it thoroughly under vacuum.[14]

-

Cleavage : Prepare a cleavage cocktail appropriate for the peptide's sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7] Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin).[14]

-

Reaction : Agitate the mixture at room temperature for 2-3 hours.[7] The TFA will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

-

Collection : Collect the precipitated peptide by centrifugation, wash it with cold ether to remove scavengers and dissolved protecting groups, and dry it under vacuum. The crude peptide is then ready for purification, typically by reverse-phase HPLC.[1]

Visualizing Fmoc Chemistry Workflows and Mechanisms

Diagrams are essential for understanding the cyclical processes and chemical transformations in Fmoc-SPPS.

Conclusion

Fmoc chemistry is the dominant strategy in modern solid-phase peptide synthesis due to a powerful combination of advantages. Its orthogonal protection scheme, reliant on mild, base-labile deprotection of the N-terminus and strong acid for final cleavage, provides a robust framework for assembling complex peptides.[1][] This approach enhances the stability of sensitive residues and modifications, reduces side reactions, and is exceptionally well-suited for automated protocols with real-time monitoring.[2][][9] For researchers, scientists, and drug development professionals, a thorough understanding of these core advantages and the associated experimental protocols is essential for the successful synthesis of high-purity peptides for a vast range of therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. genscript.com [genscript.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

Fmoc-Leucine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Fmoc-leucine (N-(9-Fluorenylmethoxycarbonyl)-L-leucine). The information is compiled and presented to be a critical resource for laboratory personnel, ensuring safe and effective use of this common reagent in research and development.

Hazard Identification and GHS Classification

There is notable variability in the GHS classification of this compound across different suppliers and databases. While some sources classify it as non-hazardous, others identify several hazard categories. This discrepancy underscores the importance of a cautious approach to handling this chemical. A summary of the reported GHS classifications is provided below.

According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound does not meet GHS hazard criteria in 40% of the notifications provided. However, other notifications have classified it with the following hazards:

-

Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4) , with the hazard statement H312: Harmful in contact with skin.[1]

-

Skin Irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A) , with the hazard statement H319: Causes serious eye irritation.[1]

-

Acute aquatic toxicity (Category 1) , with the hazard statement H400: Very toxic to aquatic life.[2]

-

Chronic aquatic toxicity (Category 1) , with the hazard statement H410: Very toxic to aquatic life with long lasting effects.[2]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 35661-60-0 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 94-96 °C or 144-146 °C (decomposes) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. |

| Stability | Stable under normal storage conditions. |

Personal Protective Equipment (PPE)

Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound.

| PPE Category | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |